molecular formula C8H11NO B2755596 Benzyl(methoxy)amine CAS No. 20056-98-8

Benzyl(methoxy)amine

Cat. No. B2755596
CAS RN: 20056-98-8
M. Wt: 137.182
InChI Key: QWLISCJHYITNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(methoxy)amine is an aralkylamino compound that is benzylamine substituted by a methoxy group at the para position . It belongs to the class of organic compounds known as phenylmethylamines .


Synthesis Analysis

This compound can be synthesized from m-methoxybenzyl chloride and N, N -dimethyl- N -alkyl tertiary amine . Another method involves the reaction of benzaldehyde category, thanomin and the first benzole soln .


Molecular Structure Analysis

The molecular structure of this compound can be represented as CH3OC6H4CH2NH2 . The molecular weight is 137.18 .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it can undergo nucleophilic substitution at the carbon atom (O–C–N) in the oxazine ring by the amine . It can also undergo deprotonation by methyl lithium to give CH3ONHLi .


Physical And Chemical Properties Analysis

This compound is a stronger base than its toluidine isomers and reacts strongly alkaline even if diluted with some water . It forms addition compounds with, e.g., phenol .

Scientific Research Applications

Inhibition of Melanin Production

The compound (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene related to benzyl(methoxy)amine, was investigated for its effects on melanin biosynthesis. It showed potential as a skin whitening agent due to its ability to inhibit tyrosinase activity, which is crucial in melanin production, alongside exhibiting UV-blocking effects and SOD-like activity (S. Choi et al., 2002).

Corrosion Inhibition

Schiff bases derived from this compound, such as benzylidene-(2-methoxy-phenyl)-amine, have been shown to be effective corrosion inhibitors for aluminum in hydrochloric acid solution. The study demonstrated their efficiency in protecting aluminum surfaces, indicating potential applications in materials science and engineering (H. Ashassi-Sorkhabi et al., 2006).

Solid-Phase Synthesis of Oligo(p-benzamide) Foldamers

Research on oligo(p-benzamide) foldamers, which are important in supramolecular chemistry, involved the use of N-p-Methoxy benzyl (PMB) protected monomers for their synthesis. This demonstrates the role of this compound derivatives in facilitating the development of nanoscale objects with specific structural features (Hannah M. König et al., 2006).

Anticancer Properties of Complexes

Complexes containing benzimidazole ligands synthesized from this compound showed potential anticancer properties. The structures of these complexes were elucidated, and their interaction with cancer cells suggests a promising approach for the development of new anticancer drugs (N. T. A. Ghani et al., 2011).

C-H Amination for Arylalkyl Amines Synthesis

A catalytic reaction involving C-H amination of N-aryl benzamides with O-benzoyl hydroxylamines, facilitated by Pd(II) or Pd(0) catalysts, was reported. This method provides a new approach for synthesizing tertiary and secondary arylalkyl amines, showcasing the versatility of this compound derivatives in organic synthesis (E. Yoo et al., 2011).

Mechanism of Action

The mechanism of action of Benzyl(methoxy)amine involves the formation of a bromo radical through the oxidation of bromide under mild conditions . It also involves the addition of 4 Å molecular sieves .

Safety and Hazards

Benzyl(methoxy)amine can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Future research directions could involve the development of new synthesis methods and exploring its potential medicinal uses . The addition of 4 Å molecular sieves enables an efficient cobalt (II)-catalyzed N-alkylation of both aromatic and aliphatic amines with alcohols with high chemoselectivity .

Relevant Papers Relevant papers include “2-Phenethylamines in Medicinal Chemistry: A Review” which covers the updated presence and role of 2-phenethylamines in medicinal chemistry , and “One-pot synthesis of amides via the oxidative amidation of aldehydes” which discusses a model reaction of benzaldehyde and benzyl amine .

properties

IUPAC Name

N-methoxy-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-10-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLISCJHYITNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347251
Record name N-Methoxy-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20056-98-8
Record name N-Methoxy-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl(methoxy)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The procedure of Example VI is repeated using 15.0 g of O-methylbenzaldoxime, and 20.0 g of sodium cyanoborohydride in 100 ml of methanol. Bulb to bulb distillation of the crude product affords the title compound as a colorless liquid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.